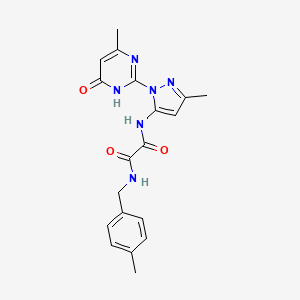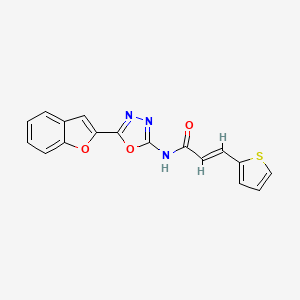
4-(1-pyrrolidinyl)pentanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-pyrrolidinyl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.69772 It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
准备方法
The synthesis of 4-(1-pyrrolidinyl)pentanoic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by its functionalization. One common synthetic route involves the reaction of a suitable precursor with pyrrolidine under specific conditions. For example, the reaction of a pentanoic acid derivative with pyrrolidine in the presence of a suitable catalyst can yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.
化学反应分析
4-(1-pyrrolidinyl)pentanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles replace existing substituents.
科学研究应用
4-(1-pyrrolidinyl)pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological processes and as a tool to investigate the function of specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-(1-pyrrolidinyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, enzymes, or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular processes .
相似化合物的比较
4-(1-pyrrolidinyl)pentanoic acid hydrochloride can be compared with other similar compounds such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups in the pyrrolidine ring.
Prolinol: A hydroxylated pyrrolidine derivative. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.
属性
CAS 编号 |
1185297-26-0; 889940-05-0 |
|---|---|
分子式 |
C9H18ClNO2 |
分子量 |
207.7 |
IUPAC 名称 |
4-pyrrolidin-1-ylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(4-5-9(11)12)10-6-2-3-7-10;/h8H,2-7H2,1H3,(H,11,12);1H |
InChI 键 |
BXXVVTYPNFOUII-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)O)N1CCCC1.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,5-dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2551667.png)

![8-cyclopentyl-1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551669.png)
![3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2551670.png)
![allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate](/img/structure/B2551671.png)


![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide](/img/structure/B2551675.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide](/img/structure/B2551677.png)

